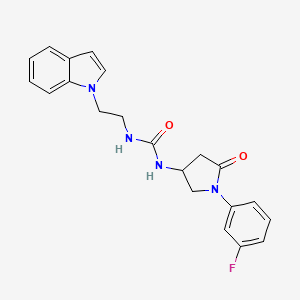

![molecular formula C17H17FN2O4S B2966966 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid CAS No. 438029-79-9](/img/structure/B2966966.png)

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of a piperazine ring and a benzoic acid group suggests it might have both rigid and flexible regions. The fluorine atom on the phenyl ring could influence the compound’s electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoic acid moiety could undergo reactions typical of carboxylic acids, while the piperazine ring might participate in reactions involving nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

The metabolic pathways of novel antidepressants and other therapeutics featuring piperazine and benzoic acid derivatives have been extensively studied. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves the oxidation to a benzoic acid derivative, among other metabolites, catalyzed by various cytochrome P450 enzymes (Hvenegaard et al., 2012). This research provides insight into the biotransformation of such compounds, which is crucial for understanding their pharmacokinetics and potential interactions within the human body.

Antifungal and Antibacterial Properties

Some derivatives of piperazine and benzoic acid show promising antifungal and antibacterial activities. For example, 3-Piperazine-bis(benzoxaborole) and its analogues have been investigated for their fungicidal activity against several filamentous fungi, showcasing higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014). Another study synthesized and characterized 1-benzhydryl-sulfonyl-piperazine derivatives for their inhibitory activity on breast cancer cell proliferation, with certain compounds showing significant efficacy (Ananda Kumar et al., 2007).

Crystal Structure and Material Science Applications

The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been elucidated, contributing to our understanding of their physical and chemical properties (Faizi et al., 2016). Such insights are vital for the design and development of new materials with specific functionalities.

Photochemistry and Radioligand Binding

The photochemistry of compounds structurally similar to ciprofloxacin, which includes a piperazine moiety, has been studied to understand their stability and behavior under light exposure. This research is relevant for assessing the photostability of pharmaceuticals (Mella et al., 2001). Additionally, the development and characterization of new radioligands based on piperazine derivatives for adenosine A2B receptor antagonists have implications for both pharmacology and diagnostic applications (Borrmann et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVDWLWJSODXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)